1-{3-[(6-Bromoquinazolin-4-yl)amino]phenyl}ethanone
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Overview
Description
1-{3-[(6-Bromoquinazolin-4-yl)amino]phenyl}ethanone is an organic compound that belongs to the quinazoline family. Quinazolines are heterobicyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-{3-[(6-Bromoquinazolin-4-yl)amino]phenyl}ethanone typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions.
Bromination: The quinazoline core is then brominated using bromine or a brominating agent to introduce the bromo group at the desired position.
Coupling Reaction: The brominated quinazoline is coupled with 3-aminophenyl ethanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{3-[(6-Bromoquinazolin-4-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(6-Bromoquinazolin-4-yl)amino]phenyl}ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in studies investigating the biological activities of quinazoline derivatives, such as their anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(6-Bromoquinazolin-4-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
1-{3-[(6-Bromoquinazolin-4-yl)amino]phenyl}ethanone can be compared with other similar compounds, such as:
6-Bromo-2-(4-pyridyl)-quinazolin-4(3H)-one: This compound also contains a bromoquinazoline moiety and has been studied for its anti-inflammatory and analgesic properties.
3-((6-Bromoquinazolin-4-yl)amino)phenyl pivalate: Another derivative with similar structural features, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[3-[(6-bromoquinazolin-4-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10(21)11-3-2-4-13(7-11)20-16-14-8-12(17)5-6-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLSKRHPNIUXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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